Cas no 87220-68-6 (9-Phenyl-9H-carbazole-3-carboxaldehyde)

9-Phenyl-9H-carbazole-3-carboxaldehyde structure
87220-68-6 structure
商品名:9-Phenyl-9H-carbazole-3-carboxaldehyde
CAS番号:87220-68-6
MF:C19H13NO
メガワット:271.312624692917
MDL:MFCD19441087
CID:1880661
PubChem ID:354334477

9-Phenyl-9H-carbazole-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 9H-Carbazole-3-carboxaldehyde, 9-phenyl-
    • 9-Phenyl-9H-carbazole-3-carboxaldehyde
    • 9-phenylcarbazole-3-carbaldehyde
    • 3-Formyl-9-phenyl-9H-carbazole
    • 9-PHENYL-9H-CARBAZOLE-3-CARBALDEHYDE
    • ITPJDBJBKAFUEG-UHFFFAOYSA-N
    • 9-Phenyl-3-carbazolecarboxaldehyde
    • P2351
    • 9-Phenyl-9H-carbazole-3-carboxaldehyde (ACI)
    • 9-Phenylcarbazole-3-carboxaldehyde
    • N-Phenylcarbazole-3-carbaldehyde
    • AKOS037645886
    • SCHEMBL7163446
    • DB-108358
    • T73019
    • MFCD19441087
    • AS-64542
    • CS-0181619
    • DTXSID70594320
    • 87220-68-6
    • MDL: MFCD19441087
    • インチ: 1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H
    • InChIKey: ITPJDBJBKAFUEG-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=C2C3C(N(C2=CC=1)C1C=CC=CC=1)=CC=CC=3

計算された属性

  • せいみつぶんしりょう: 271.099714038g/mol
  • どういたいしつりょう: 271.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 376
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 22
  • 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

  • ゆうかいてん: 104.0 to 108.0 deg-C
  • 最大波長(λmax): 313(Hexane)(lit.)

9-Phenyl-9H-carbazole-3-carboxaldehyde セキュリティ情報

9-Phenyl-9H-carbazole-3-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB550272-5g
9-Phenyl-9H-carbazole-3-carboxaldehyde; .
87220-68-6
5g
€277.10 2025-02-14
abcr
AB550272-1 g
9-Phenyl-9H-carbazole-3-carboxaldehyde; .
87220-68-6
1g
€168.80 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P866853-5g
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 ≥98%
5g
¥2,496.00 2022-09-01
TRC
P399530-100mg
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6
100mg
$ 80.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QM836-200mg
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 98.0%(GC)
200mg
¥381.0 2022-06-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2351-1G
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 >98.0%(GC)
1g
¥590.00 2024-04-15
eNovation Chemicals LLC
D755051-5g
9H-Carbazole-3-carboxaldehyde, 9-phenyl-
87220-68-6 98.0%
5g
$125 2025-02-19
abcr
AB550272-1g
9-Phenyl-9H-carbazole-3-carboxaldehyde; .
87220-68-6
1g
€122.10 2025-02-14
1PlusChem
1P004NBA-250mg
9H-Carbazole-3-carboxaldehyde, 9-phenyl-
87220-68-6 98% GC
250mg
$8.00 2025-02-21
1PlusChem
1P004NBA-1g
9H-Carbazole-3-carboxaldehyde, 9-phenyl-
87220-68-6 98% GC
1g
$30.00 2025-02-21

9-Phenyl-9H-carbazole-3-carboxaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Chloroform ,  Dimethylformamide ;  0 °C; 8 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
リファレンス
Structure-property relationship of new organic sensitizers based on multicarbazole derivatives for dye-sensitized solar cells
Jo, Hyo Jeong; et al, International Journal of Photoenergy, 2014, 872617, 872617/1-872617/8

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Copper oxide (Cu2O) Solvents: N,N-Dimethylacrylamide
2.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane
リファレンス
Fluorescent carbazole based pyridone dyes - Synthesis, solvatochromism, linear and nonlinear optical properties
Kadam, MayuriM. L.; et al, Optical Materials (Amsterdam, 2018, 85, 308-318

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride Solvents: 1,2-Dichlorobenzene ;  1 h, cooled
リファレンス
Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies
Guzow, Katarzyna; et al, Photochemical & Photobiological Sciences, 2013, 12(2), 284-297

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1,10-Phenanthroline ,  Potassium carbonate Catalysts: Cuprous iodide ;  48 h, 130 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 3 h, 0 °C; 0 °C → rt
2.2 rt; rt → 90 °C; 5 h, 90 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Ternary donor-acceptor phosphine oxide hosts with peculiar high energy gap for efficient blue electroluminescence
Sun, Mingzhi; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(36), 9469-9478

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichlorobenzene ;  15 min, 0 °C; 85 °C; 85 °C → rt
1.2 Reagents: Sodium acetate Solvents: Water ;  pH 6 - 8, 0 °C
リファレンス
High hole mobilities in carbazole-based glass-forming hydrazones
Ostrauskaite, Jolita; et al, Journal of Materials Chemistry, 2002, 12(12), 3469-3474

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Cuprous iodide Solvents: p-Xylene
1.2 Reagents: Phosphorus oxychloride
リファレンス
Iridium complexes containing 2-aryl-benzothiazole ligands: color tuning and application in high-performance organic light-emitting diodes
Li, Jiuyan; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2013, 1(26), 4171-4179

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Cuprous iodide Solvents: Dimethylacetamide ;  reflux
2.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane
リファレンス
Carbazole-containing push-pull chromophore with viscosity and polarity sensitive emissions: Synthesis and photophysical properties
Telore, Rahul D.; et al, Dyes and Pigments, 2016, 129, 1-8

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 °C
1.2 Solvents: Dimethylformamide ;  30 °C; 4 h, 80 °C; 80 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, cooled
リファレンス
Synthesis and characterisation of eight organic dyes for dye sensitised solar cells
Hosseinnezhad, M.; et al, Materials Technology (London, 2014, 29(2), 112-117

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide
2.1 Reagents: Phosphorus oxychloride ;  90 °C
リファレンス
Probe exciplex structure of highly efficient thermally activated delayed fluorescence organic light emitting diodes
Lin, Tzu-Chieh; et al, Nature Communications, 2018, 9(1), 1-8

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  1 h, 0 °C
1.2 Solvents: 1,2-Dichloroethane ;  0 °C → 90 °C; 8 h, 90 °C
1.3 Reagents: Water ;  cooled
リファレンス
Remarkable Isomeric Effects on Optical and Optoelectronic Properties of N-Phenylcarbazole-Capped 9,10-Divinylanthracenes
Xue, Shanfeng; et al, Journal of Physical Chemistry C, 2014, 118(32), 18668-18675

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  18-Crown-6 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C; 180 °C → rt
1.2 Reagents: Ammonium carbonate Solvents: Water ;  rt
2.1 Reagents: Phosphorus oxychloride ;  30 min, 0 °C; 12 h, rt
2.2 Reagents: Water ;  0 °C
リファレンス
High-efficiency deep blue fluorescent emitters based on phenanthro[9,10-d]imidazole substituted carbazole and their applications in organic light emitting diodes
Gao, Zhao; et al, Organic Electronics, 2014, 15(11), 2667-2676

9-Phenyl-9H-carbazole-3-carboxaldehyde Raw materials

9-Phenyl-9H-carbazole-3-carboxaldehyde Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:87220-68-6)9-Phenyl-9H-carbazole-3-carboxaldehyde
A1052617
清らかである:99%
はかる:25g
価格 ($):451.0